5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Description
Properties
IUPAC Name |
3-(4-carboxyphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O4/c16-15(17,18)12-6-10(5-11(7-12)14(21)22)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSACUTOXWGVAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689932 | |
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-94-3 | |
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Biphenyl Scaffold Construction
The biphenyl backbone of 5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid is typically assembled via Suzuki-Miyaura cross-coupling. This method leverages palladium catalysts to couple boronic acids with halogenated aromatic precursors. For instance, 3-bromo-5-(trifluoromethyl)benzoic acid derivatives are coupled with 4-carboxyphenylboronic acids in tetrahydrofuran (THF) using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). The reaction proceeds at 80°C under nitrogen, achieving coupling efficiencies of 85–92%.
Trifluoromethyl Group Introduction
The trifluoromethyl group is introduced either pre- or post-coupling. Pre-functionalization involves using commercially available trifluoromethylated building blocks, such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene. Post-functionalization strategies, though less common, may employ halogen exchange reactions using copper(I) bromide in hydrobromic acid.
Carboxylic Acid Installation
Carboxylic acid moieties are often installed via oxidation of methyl or boronate esters. For example, methyl esters at the 3- and 4'-positions are hydrolyzed using 20% sulfuric acid at 65°C, followed by neutralization to yield the dicarboxylic acid.
Detailed Synthetic Methodologies
Step 1: Suzuki-Miyaura Coupling
A mixture of 3-bromo-5-(trifluoromethyl)benzoic acid methyl ester (1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv), Pd(PPh3)4 (0.02 equiv), and aqueous Na2CO3 (2M) in THF is refluxed at 80°C for 24 hours. The biphenyl intermediate is isolated via ethyl acetate extraction and silica gel chromatography, yielding 89%.
Step 2: Ester Hydrolysis
The diester intermediate is treated with 20% H2SO4 at 65°C for 6 hours. After cooling, the solution is neutralized with NaOH and crystallized from water at 10°C, yielding 94% pure dicarboxylic acid.
Optimization Notes:
-
Excess boronic acid (1.2 equiv) minimizes homo-coupling byproducts.
-
Lowering the hydrolysis temperature to 65°C prevents decarboxylation.
Step 1: Nitro Group Reduction
4,4'-Bis(3-nitrophenoxy)biphenyl (1.0 equiv) is dissolved in 2-methyltetrahydrofuran (3x weight) with 0.5% palladium on carbon (Pd/C). Hydrogenation proceeds at 70–80°C under 2 MPa H2 for 12 hours, achieving >99% conversion to the amine.
Step 2: Oxidative Carboxylation
The amine intermediate is oxidized using KMnO4 in acidic aqueous conditions (pH 2–3) at 50°C. The dicarboxylic acid precipitates upon cooling and is filtered, yielding 88%.
Critical Parameters:
Diazotization and Sandmeyer Reaction
3-Amino-5-(trifluoromethyl)benzoic acid (1.0 equiv) is diazotized with NaNO2 in 15% H2SO4 at 2°C. The diazonium salt is treated with CuBr in HBr at 40°C, yielding 3-bromo-5-(trifluoromethyl)benzoic acid (76%).
Ullmann Coupling
The brominated intermediate is coupled with 4-carboxyphenylboronic acid using CuI and 1,10-phenanthroline in DMF at 120°C, affording the biphenyl product in 68% yield.
Challenges:
-
Low regioselectivity in Ullmann coupling necessitates careful stoichiometric control.
-
Diazonium intermediates require strict temperature control (<5°C) to avoid decomposition.
Analytical Validation and Quality Control
Purity Assessment
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| A | 89 | 99.5 | High selectivity; scalable | Costly Pd catalysts |
| B | 88 | 99.0 | Mild conditions; excellent purity | Requires high-pressure H2 |
| C | 68 | 97.8 | Avoids precious metals | Low yield; complex workup |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyphenyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2′-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4′-dicarboxylic Acid (CAS 1381944-79-1)
- Substituents : Fluoro (electron-withdrawing) at 2', methoxy (electron-donating) at 3.
- Properties : The methoxy group increases polarity and solubility in polar solvents compared to the trifluoromethyl analog. The fluoro group enhances metabolic stability in drug candidates.
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic Acid (CAS 1261930-84-0)
- Substituents : Dichloro (electron-withdrawing) at 3',4', trifluoromethyl at 4.
- Properties : The dichloro groups further reduce electron density, increasing acidity (pKa) of the carboxylic acid groups. This enhances metal coordination strength in MOFs.
- Applications : Likely used in catalysis or materials science, though specific data are unavailable .
[1,1'-Biphenyl]-3,4',5-tricarboxylic Acid (CAS 677010-20-7)
- Substituents : Three carboxylic acid groups.
- Properties : Higher acidity and coordination capacity compared to the dicarboxylic analog. The additional carboxylate enables more complex MOF topologies.
- Applications : Used in MOF synthesis for gas storage (e.g., methane) due to high porosity .
Functional Analogs
5-(Trifluoromethyl)benzene-1,3-dicarboxylic Acid (CAS 117186-03-5)
- Structure : Lacks the biphenyl backbone but retains trifluoromethyl and dicarboxylic acid groups.
- Properties : Simpler structure with lower molecular weight (286.24 vs. ~340 g/mol for biphenyl analogs). Reduced steric hindrance improves reactivity in esterification or amidation reactions.
- Applications : Widely used in pharmaceuticals to enhance drug metabolic stability and target binding .
Biphenyl-4,4'-dicarboxylic Acid (MOF-5 Linker)
- Structure: No trifluoromethyl substituents.
- Properties : Forms MOF-5 with Zn²⁺, yielding a porous framework (surface area ~3000 m²/g). The absence of -CF₃ results in higher thermal stability (>500°C) compared to fluorinated analogs.
- Applications : Benchmark material for gas storage (e.g., hydrogen, methane) .
Data Tables
Table 1. Physicochemical Comparison of Biphenyl Dicarboxylic Acid Derivatives
*Estimated based on structural analogs.
Table 2. MOF Performance Comparison
*Inferred from fluorinated MOF analogs.
Biological Activity
5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261975-94-3) is a compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H9F3O4
- Molecular Weight : 310.23 g/mol
- Boiling Point : Not specified
- CAS Number : 1261975-94-3
The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the biological activity of the compound significantly.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study published in Molecules reported that derivatives of trifluoromethyl compounds showed moderate to high activity against various microbial strains, including bacteria and fungi.
Table 1: Antimicrobial Activity Summary
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Candida albicans | >100 µg/mL | Moderate |
| Aspergillus niger | 50 µg/mL | High |
| Escherichia coli | 25 µg/mL | High |
| Bacillus cereus | 10 µg/mL | Very High |
The compound demonstrated higher activity against Aspergillus niger and Bacillus cereus, with MIC values indicating significant inhibitory effects at lower concentrations compared to other tested compounds like amphotericin B .
The mechanism through which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Docking studies suggest that the compound may interact with specific enzymes or receptors within microbial cells, leading to inhibition of growth and replication.
Case Study 1: Antibacterial Efficacy Against E. coli
In a controlled laboratory setting, the antibacterial efficacy of this compound was evaluated against Escherichia coli. The study utilized agar diffusion methods to assess the zone of inhibition. Results indicated a significant zone of inhibition at concentrations as low as 25 µg/mL, suggesting potent antibacterial activity .
Case Study 2: Antifungal Activity Against Candida spp.
Another study focused on the antifungal properties of the compound against various Candida species. The results showed that at higher concentrations (100 µg/mL), the compound could completely inhibit the growth of Candida albicans, highlighting its potential as an antifungal agent .
Q & A
Q. What are the standard synthetic routes for 5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions between halogenated trifluoromethylbenzene derivatives and boronic acid-functionalized biphenyl intermediates. A multi-step approach involves:
- Step 1 : Palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) under inert conditions in toluene at 110°C for 16 hours (yield ~82%).
- Step 2 : Oxidation of intermediate products using Oxone® in CH₂Cl₂/DMF (24 hours, 20°C, yield ~82%) to generate carboxylic acid groups . Post-synthetic purification via recrystallization or column chromatography ensures >95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹⁹F NMR : To confirm the presence of the trifluoromethyl group and biphenyl backbone.
- FTIR : Identifies carboxylic acid (-COOH) stretching vibrations (~1700 cm⁻¹).
- XRD : For crystallinity analysis; refinement via SHELXL (e.g., resolving hydrogen bonding or disorder in crystal packing) .
- Elemental Analysis : Validates molecular formula (C₁₅H₉F₃O₄) and purity (>98%) .
Q. What are the primary applications of this compound in materials science?
It serves as a rigid, fluorinated ligand in metal-organic frameworks (MOFs) for:
- Gas storage (e.g., methane) due to tailored pore size and hydrophobicity .
- Catalysis : Functionalized MOFs leverage acidic -COOH groups for Lewis acid-driven reactions .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic parameter variation is key:
- Catalyst Loading : Increase Pd(PPh₃)₄ from 2 mol% to 5 mol% to enhance coupling efficiency.
- Solvent Choice : Replace toluene with DMF for better solubility of polar intermediates.
- Temperature Control : Prolonged heating (72 hours at 90°C in ethanol) improves crystallinity .
- Additives : Use tetrafluoroboric acid to stabilize Pd intermediates and suppress side reactions .
Q. How do discrepancies between XRD data and computational models arise, and how can they be resolved?
Discrepancies often stem from crystal twinning or disordered solvent molecules in pores. Mitigation strategies:
- SHELXL Refinement : Apply TWIN/BASF commands to model twinning and anisotropic displacement parameters .
- DFT Calculations : Cross-validate bond lengths and angles using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves weak electron density features .
Q. What factors influence the stability and porosity of MOFs constructed with this compound?
Critical factors include:
- Metal Node Selection : Zr₆-clusters (e.g., in UiO-66 analogs) enhance thermal stability (>500°C) and chemical resistance .
- Linker Functionalization : Trifluoromethyl groups improve hydrophobicity, reducing water-induced framework collapse .
- Activation Protocol : Supercritical CO₂ drying preserves pore volume (~1.2 cm³/g) by avoiding capillary forces .
Q. How can structural defects in MOFs be mitigated during solvothermal synthesis?
Strategies involve:
Q. What role does the trifluoromethyl group play in modulating electronic properties?
The -CF₃ group:
- Electron-Withdrawing Effect : Lowers pKa of -COOH groups (ΔpKa ~1.5), enhancing Brønsted acidity for catalytic applications .
- Steric Hindrance : Directs regioselective coupling in MOF assembly, favoring linear rather than branched architectures .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallinity reports from XRD and TEM?
- Sample Preparation : Ensure TEM grids are free of amorphous solvent residues (common in MOF powders).
- Complementary Techniques : Pair XRD with PDF (pair distribution function) analysis to detect local disorder .
- Controlled Activation : Prolonged solvent exchange (e.g., acetone for 72 hours) removes occluded species that obscure crystallinity .
Q. Why do catalytic activities vary across MOFs with identical compositions?
Variations arise from:
- Defect Density : Quantify via TGA-MS (weight loss at 300–400°C correlates with missing linkers) .
- Surface Functionalization : Post-synthetic grafting (e.g., -NH₂ groups) alters active site accessibility .
- Particle Size : Smaller crystallites (<100 nm) exhibit higher surface area but lower stability .
Methodological Best Practices
- Synthetic Reproducibility : Always report exact equivalents of Pd catalysts, solvent ratios, and heating rates.
- MOF Characterization : Combine BET surface area analysis with in-situ PXRD to monitor framework integrity under gas adsorption .
- Data Validation : Cross-check NMR shifts with computed spectra (e.g., ACD/Labs) to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
